molecular formula C15H23NO2 B3233682 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol CAS No. 1353951-91-3

2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol

Cat. No.: B3233682
CAS No.: 1353951-91-3
M. Wt: 249.35 g/mol
InChI Key: ZSLPPTNIOXWNFI-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol is a piperidine-derived compound characterized by a benzyl-substituted piperidine ring linked to an ethoxyethanol moiety. The compound (CAS: 338416-84-5) has been discontinued commercially, possibly due to challenges in synthesis, stability, or regulatory considerations . Its molecular formula is inferred as C₁₅H₂₃NO₂ based on structural analogs, with a molecular weight of approximately 265.35 g/mol.

Properties

IUPAC Name

2-[(1-benzylpiperidin-2-yl)methoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-10-11-18-13-15-8-4-5-9-16(15)12-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLPPTNIOXWNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)COCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213313
Record name Ethanol, 2-[[1-(phenylmethyl)-2-piperidinyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353951-91-3
Record name Ethanol, 2-[[1-(phenylmethyl)-2-piperidinyl]methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353951-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[[1-(phenylmethyl)-2-piperidinyl]methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol, we analyze its structural and functional analogs:

Table 1: Key Structural and Physical Properties of Comparative Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Commercial Status
This compound 338416-84-5 C₁₅H₂₃NO₂* 265.35* Benzyl-piperidine-2-ylmethoxy backbone; ethoxyethanol chain Discontinued
2-(1-Benzyl-piperidin-4-yloxy)-ethanol 40256-25-5 C₁₄H₂₁NO₂ 235.33 Benzyl-piperidine-4-yloxy backbone; shorter alkyl chain Available
2-[(1-Benzylpiperidin-4-yl)amino]ethanol 8856564 (ID) C₁₄H₂₂N₂O 234.34 Amino group replaces methoxy; potential for hydrogen bonding Verified
Piperidine-2-ethanol 1484-84-0 C₇H₁₅NO 129.20 Simplified structure; lacks benzyl and extended alkoxy groups Regulated
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₈H₃₀O₃ 294.43 Bulky tert-butylphenoxy group; higher lipophilicity Available

*Inferred from structural analogs.

Key Comparative Insights

Structural Variations and Bioactivity: The position of the benzyl-piperidine substitution significantly impacts physicochemical properties. For example, 2-(1-Benzyl-piperidin-4-yloxy)-ethanol (CAS: 40256-25-5) has a lower molecular weight (235.33 vs. Replacing the methoxy group with an amino group (as in 2-[(1-Benzylpiperidin-4-yl)amino]ethanol) introduces hydrogen-bonding capability, which may improve binding affinity to biological targets like sigma receptors .

In contrast, the target compound’s ethoxyethanol chain balances moderate lipophilicity with polar functionality.

Synthetic and Regulatory Challenges: The discontinuation of this compound (CAS: 338416-84-5) contrasts with the availability of its 4-yloxy analog (CAS: 40256-25-5), suggesting that synthetic routes for the 2-ylmethoxy derivative may involve complex regioselective steps or instability under standard conditions .

Safety and Handling: Piperidine-2-ethanol (CAS: 1484-84-0), a simpler analog, is regulated under hazardous communication standards, highlighting the need for rigorous safety protocols when handling piperidine derivatives .

Biological Activity

2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H21NO2C_{15}H_{21}NO_2, with a molecular weight of 247.34 g/mol. The structure features a benzyl group attached to a piperidine ring, which is further substituted with a methoxy and hydroxyl group. This unique combination may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with piperidine and benzyl moieties have shown effectiveness against various bacterial strains.
  • Antiviral Properties : Related compounds have been investigated for their potential to inhibit viral replication.
  • Cytotoxicity : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Receptor Interactions : The piperidine ring is known for engaging with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
  • Enzyme Inhibition : The methoxy and hydroxyl groups may facilitate interactions with enzymes, leading to modulation of metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of related piperidine compounds found significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the benzyl substitution in enhancing activity .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, with IC50 values indicating potential therapeutic applications .
  • Antiviral Activity : Research on related compounds indicated effectiveness as non-nucleoside inhibitors against viruses such as HIV and measles, suggesting that structural modifications could enhance antiviral properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySelective against cancer cell lines
AntiviralInhibition of viral replication

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol, considering steric hindrance from the benzyl group?

  • Methodology :

  • Etherification : Use nucleophilic substitution between piperidin-2-ylmethanol derivatives and benzyl-protected haloethanol. For example, refluxing with a base (e.g., K₂CO₃) in acetone or DMF to facilitate deprotonation and nucleophilic attack .
  • Steric Mitigation : Employ phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency under steric constraints .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing structural and purity aspects of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm benzyl group integration (δ ~7.2–7.4 ppm for aromatic protons) and ethoxy-piperidine linkage (δ ~3.5–4.0 ppm for -OCH₂-) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model binding affinity with receptors (e.g., dopamine D2 receptor due to piperidine motifs). Compare docking scores with known ligands .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bond interactions .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the ethoxy chain) using Schrödinger’s Phase .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HEK293 cells transfected with target receptors .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for confounding factors (e.g., solvent choice in drug formulation) .
  • Kinetic Studies : Compare time-dependent inhibition (e.g., pre-incubation effects) to identify irreversible binding mechanisms .

Q. What thermodynamic and kinetic factors influence the compound’s stability under storage or physiological conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere to assess thermal stability .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor degradation via LC-MS .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using GC-MS .

Key Considerations for Methodological Rigor

  • Reproducibility : Document solvent purity, catalyst lot numbers, and equipment calibration .
  • Ethical Compliance : Adhere to institutional guidelines for computational data sharing and biological testing .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(1-Benzyl-piperidin-2-ylmethoxy)-ethanol

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